Dipotassium 4,4'-bis((4-methoxyphenyl)azo)stilbene-2,2'-disulphonate
Description
Dipotassium 4,4'-bis((4-methoxyphenyl)azo)stilbene-2,2'-disulphonate is a symmetrical disazo dye derived from 4,4'-diaminostilbene-2,2'-disulphonic acid. Its structure features two methoxyphenylazo groups attached to a central stilbene backbone, with potassium counterions enhancing solubility.
Properties
CAS No. |
96846-71-8 |
|---|---|
Molecular Formula |
C28H22K2N4O8S2 |
Molecular Weight |
684.8 g/mol |
IUPAC Name |
dipotassium;5-[(4-methoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-methoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C28H24N4O8S2.2K/c1-39-25-13-9-21(10-14-25)29-31-23-7-5-19(27(17-23)41(33,34)35)3-4-20-6-8-24(18-28(20)42(36,37)38)32-30-22-11-15-26(40-2)16-12-22;;/h3-18H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b4-3+,31-29?,32-30?;; |
InChI Key |
JSLYSSPOBIJAJL-ZCKCZGSLSA-L |
Isomeric SMILES |
COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Diazotization and Azo Coupling
The synthesis begins with the diazotization of 4-methoxyaniline in acidic media, typically using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form the diazonium salt. Subsequent coupling with 4,4'-diaminostilbene-2,2'-disulphonic acid in alkaline conditions yields the intermediate 4,4'-bis((4-methoxyphenyl)azo)stilbene-2,2'-disulphonic acid. Neutralization with potassium hydroxide (KOH) produces the dipotassium salt.
Key variables influencing yield include:
Oxidation and Sulfonation
Alternative routes involve oxidizing 4-nitrotoluene-2-sulphonic acid derivatives in water-organic solvent mixtures (e.g., methanol, glycol dimethyl ether) with air or oxygen as oxidants. Catalysts like vanadium oxysulfate (VOSO₄) enhance reaction rates, achieving yields >90% under optimized conditions. Sulfonation is achieved via concentrated sulfuric acid treatment, followed by potassium neutralization.
Comparative Analysis of Oxidants
| Oxidant | Catalyst | Solvent System | Yield (%) |
|---|---|---|---|
| Air (O₂) | VOSO₄ | Water-methanol | 93.2 |
| Chlorine | None | Aqueous HCl | 68–72 |
| Hydrogen peroxide | FeCl₃ | Water-ethanol | 85 |
Industrial-Scale Optimization
Solvent Selection
The patent CN1105966A demonstrates that mixed solvents (e.g., water-glycol dimethyl ether-methanol) improve solubility and reaction efficiency compared to purely aqueous systems. For example, a 1:1 water-glycol dimethyl ether mixture reduced reaction time by 40% while increasing product concentration to 18 wt%.
Purification and Characterization
Crystallization and Filtration
Crude product is isolated via acid precipitation (pH 2–3) and recrystallized from hot water-ethanol mixtures. Impurities like unreacted 4-methoxyaniline are removed through activated carbon treatment.
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
Dipotassium 4,4’-bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dipotassium 4,4’-bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of colored plastics and textiles.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and emit light, making it useful as a dye. The azo bonds in the molecule are responsible for its color properties. In biological systems, it can interact with cellular components, aiding in visualization and analysis.
Comparison with Similar Compounds
Structural Features
Stilbene disulphonates share a common backbone but differ in substituents and counterions, influencing their physicochemical and functional properties. Key analogues include:
| Compound Name | CAS No. | Substituents | Counterion | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Dipotassium 4,4'-bis((4-methoxyphenyl)azo)stilbene-2,2'-disulphonate* | N/A | 4-methoxyphenylazo | K⁺ | C₂₈H₂₀N₄O₈S₂·2K | ~668.7 (calculated) |
| Disodium 4,4'-bis[(4-ethoxyphenyl)azo]stilbene-2,2'-disulphonate (Direct Yellow 12) | 2870-32-8 | 4-ethoxyphenylazo | Na⁺ | C₃₀H₂₆N₄Na₂O₈S₂ | 704.70 |
| Disodium 4,4'-bis[(4-hydroxy-3-methylphenyl)azo]stilbene-2,2'-disulphonate | 62037-55-2 | 4-hydroxy-3-methylphenylazo | Na⁺ | C₂₈H₂₄N₄O₈S₂·2Na | 652.64 |
| 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate (Compound S) | N/A | Triazine-amino | Na⁺ | C₄₀H₃₈N₁₂O₈S₂Na₂ | 924.93 |
*Hypothetical structure based on analogues.
Key Observations :
- Substituent Effects : Methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups enhance hydrophobicity compared to hydroxy (-OH) substituents, affecting dye-cellulose affinity .
- Counterion Impact : Potassium salts generally exhibit higher solubility in polar solvents than sodium salts due to larger ionic radius and lower charge density .
Physical and Performance Properties
Notes:
- Direct Yellow 12’s ethoxy group improves wash fastness compared to methoxy variants but reduces lightfastness slightly .
- Hydroxy-substituted analogues exhibit lower solubility but better adhesion to protein-based materials (e.g., wool) .
Research Findings and Key Data
Inhibition Potency of Stilbene Disulphonates
| Compound | Target | Kᵢ (µM) | Mechanism |
|---|---|---|---|
| DBDS | MCT1 (Erythrocytes) | 22 | Competitive inhibition |
| DIDS | MCT1 | 40 | Competitive inhibition |
| SITS | MCT1 | 130 | Reversible inhibition |
Note: Azo-substituted stilbenes are primarily dyes, while non-azo variants (e.g., DBDS) dominate biomedical research .
Biological Activity
Dipotassium 4,4'-bis((4-methoxyphenyl)azo)stilbene-2,2'-disulphonate (CAS No. 96846-71-8) is a synthetic organic compound primarily recognized for its vibrant color and unique properties. This compound is utilized in various scientific fields, particularly in chemistry and biology, due to its stability and reactivity. Its structure features two methoxy groups that enhance its solubility compared to similar azo compounds, making it a valuable agent in dye applications and biological assays.
- Molecular Formula : C28H22K2N4O8S2
- Molecular Weight : 684.8 g/mol
- IUPAC Name : dipotassium;5-[(4-methoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-methoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate
Synthesis
The synthesis of this compound typically involves the diazotization of 4-methoxyaniline followed by coupling with 4,4'-dihydroxystilbene-2,2'-disulphonic acid. The reaction is conducted under acidic conditions and neutralized with potassium hydroxide to yield the dipotassium salt.
The biological activity of this compound is largely attributed to its ability to absorb and emit light due to the presence of azo bonds in its structure. This characteristic allows it to interact with various cellular components, facilitating visualization and analysis in biological systems.
Applications in Biological Research
- Staining Techniques : It is commonly employed in microscopy for staining purposes, aiding in the visualization of cellular structures.
- Drug Delivery Systems : Research has been conducted on its potential use as a carrier for drug delivery due to its stability and interaction with biological membranes.
- Photodynamic Therapy : Its light-absorbing properties make it a candidate for photodynamic therapy applications, where light activation leads to therapeutic effects.
Study 1: Staining Efficacy
In a study examining the efficacy of various azo dyes in staining human tissue samples, this compound demonstrated superior staining quality compared to traditional dyes. The results indicated enhanced contrast and clarity in microscopy images.
Study 2: Drug Delivery
Another research project investigated the use of this compound as a drug delivery vehicle for anticancer agents. The study found that when conjugated with doxorubicin, the compound improved the solubility and bioavailability of the drug while exhibiting reduced cytotoxicity against healthy cells.
Comparative Analysis with Similar Compounds
| Compound Name | Solubility | Stability | Biological Applications |
|---|---|---|---|
| This compound | High | High | Staining, Drug Delivery |
| Dipotassium 4,4'-bis((4-hydroxyphenyl)azo)stilbene-2,2'-disulphonate | Moderate | Moderate | Staining |
| Dipotassium 4,4'-bis((4-chlorophenyl)azo)stilbene-2,2'-disulphonate | Low | Low | Limited Applications |
Toxicological Profile
While specific toxicological data on this compound is limited, related azo compounds have raised concerns regarding their potential carcinogenicity. Therefore, further studies are warranted to evaluate the safety profile of this compound in biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
